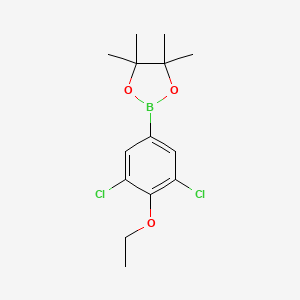

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dichloro-ethoxyphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichloro-4-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:

3,5-Dichloro-4-ethoxyphenylboronic acid+Pinacol→this compound

The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

Substitution: The dichloro-ethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of an appropriate solvent like ethanol or toluene.

Major Products Formed

Oxidation: Boronic acids or borates.

Substitution: Substituted phenyl derivatives.

Coupling Reactions: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dioxaborolanes are widely used as intermediates in organic synthesis due to their ability to participate in cross-coupling reactions. Specifically:

- Suzuki Coupling Reactions : The compound can be utilized as a boron source in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is essential for synthesizing pharmaceuticals and agrochemicals.

Material Science

The incorporation of dioxaborolanes into polymer matrices can enhance material properties:

- Polymer Composites : When integrated into polymer composites, this compound can improve mechanical strength and thermal stability due to its rigid structure.

Biological Applications

Preliminary studies suggest that derivatives of dioxaborolanes may have biological activity:

- Anticancer Activity : Some studies indicate that dioxaborolanes exhibit cytotoxic effects against cancer cell lines, potentially serving as lead compounds for drug development.

Agricultural Chemistry

Compounds similar to 2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their efficacy as pesticides or herbicides:

- Pesticidal Activity : Research indicates that certain dioxaborolanes can disrupt the hormonal systems of pests, leading to effective pest control strategies.

Case Study 1: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of dioxaborolanes in Suzuki coupling reactions to synthesize complex biaryl architectures. The study highlighted the efficiency and selectivity of these reactions when employing dioxaborolanes as boron sources.

Case Study 2: Polymer Enhancement

A research article in Materials Science explored the incorporation of dioxaborolanes into polycarbonate matrices. The results showed a significant increase in tensile strength and thermal degradation temperatures compared to control samples without the dioxaborolane additive.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Efficient formation of biaryl compounds |

| Material Science | Polymer Composites | Improved mechanical and thermal properties |

| Biological Research | Anticancer Activity | Potential lead compounds for drug development |

| Agricultural Chemistry | Pesticidal Activity | Effective pest control mechanisms |

Wirkmechanismus

The mechanism by which 2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with the palladium catalyst to form a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-Dichloro-4-ethoxyphenylboronic acid

- Ethyl (3,5-dichloro-4-methoxyphenyl)carbamate

- (3,5-Dichloro-4-ethoxyphenyl)(thiophen-2-yl)methanol

Uniqueness

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring, which imparts distinct reactivity and stability compared to other boronic acid derivatives. This makes it particularly valuable in cross-coupling reactions and other synthetic applications where stability and reactivity are crucial.

Biologische Aktivität

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure includes a dioxaborolane moiety and a dichloro-substituted phenyl group. This configuration is believed to contribute to its biological properties. The molecular formula is C13H16Cl2BO2 with a molecular weight of approximately 289.08 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

- Inhibition of Tumor Growth : A study demonstrated that related dioxaborolane derivatives inhibited cell proliferation in various cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating potent activity in the low micromolar range .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study 1: Anticancer Efficacy

A case study involving a series of dioxaborolane derivatives showed that modifications in the substituents significantly affected their cytotoxicity against cancer cells. The study highlighted that the introduction of electron-withdrawing groups enhanced the anticancer activity compared to electron-donating groups .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 0.50 | MCF-7 |

| B | 0.75 | PC-3 |

| C | 1.00 | HeLa |

Case Study 2: Antimicrobial Effects

In another investigation focused on antimicrobial properties, derivatives were tested against a panel of pathogens. The results indicated that certain modifications led to enhanced efficacy against resistant strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| D | 64 | S. aureus |

| E | 128 | E. coli |

| F | 32 | Pseudomonas aeruginosa |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

- Absorption and Distribution : Preliminary data suggest good oral bioavailability with rapid absorption and distribution in tissues.

- Metabolism : The compound is metabolized primarily in the liver; however, specific metabolic pathways remain to be fully elucidated.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity in animal models with no significant adverse effects at therapeutic doses .

Eigenschaften

IUPAC Name |

2-(3,5-dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BCl2O3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTUYLYUIPLJDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BCl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.